![molecular formula C10H19N5O16P3Rh B038253 Rh(H2O)3ATP CAS No. 117405-93-3](/img/structure/B38253.png)
Rh(H2O)3ATP
Overview
Description
Rh(H2O)3ATP is a complex where Rhodium (III) is a central atom. Rhodium (III) complexes have shown promising pharmacological effects with potential applications as anti-cancer, anti-bacterial, and antimicrobial agents . One important Rh(III)-ligand is the pentamethylcyclopentadienyl (Cp*) group forming in water the [Cp*Rh(H2O)3]2+ complex .
Molecular Structure Analysis
The molecular structure of Rh(H2O)3ATP is complex. The Rhodium atom is surrounded by three water molecules and an ATP molecule . The ATP molecule consists of an adenine base, a ribose sugar, and three phosphate groups .Chemical Reactions Analysis
Rh(H2O)3ATP has the ability to react specifically with Tyr amino acid side chain of G-protein–coupled receptor (GPCR) peptides by means of highly chemoselective bioconjugation reaction, at room temperature and at pH 5–6 . ATP can be hydrolyzed into ADP in the following reaction: ATP+H2O→ADP+Pi+free energy .Scientific Research Applications
Catalysis and Reaction Studies
Rhodium Complexes in Hydrogenation Reactions : Rhodium complexes, such as Rh(MiniPHOS), have been studied for their ability to hydrogenate and catalyze reactions at low temperatures. These complexes undergo reversible hydrogenation, exhibiting unique behaviors and isomerizations that are crucial in asymmetric hydrogenation processes (Gridnev & Imamoto, 2001).
C-H Amination Catalysis : Rhodium-mediated C-H amination is significant for its effectiveness in promoting both intra- and intermolecular C-H oxidation reactions. Innovations in Rh catalysts, derived from acids like 1,3-benzenedipropionic, have expanded the scope of C-H amination, including the formation of diamine derivatives (Espino et al., 2004).
Rhodium in Organometallic Chemistry : Studies on the reactions of rhodium with various organic compounds and hydrocarbons have been explored, revealing insights into the chemical dynamics and internal state distributions of reaction products. Such research is crucial for understanding the reactivity and catalytic potential of rhodium compounds in organic chemistry (Andresen & Luntz, 1980).
Biochemical and Enzymatic Applications
- Rhodium Complexes with Kinase Enzymes : Investigations into the substrate activities and binding affinities of Rh(H2O)3ATP complexes towards kinase enzymes reveal specificity in substrate recognition and catalysis. These complexes exhibit unique behaviors in phosphorylation reactions, highlighting the potential of rhodium complexes in biological systems (Lu, Shorter & Dunaway-Mariano, 1993).
Nanotechnology and Material Science
Rhodium Nanostructures in Catalysis : Research on Rh nanostructures has demonstrated their enhanced catalytic properties. The development of novel Rh flowerlike structures through hydrothermal reduction methods showcases their superior performance in catalytic hydrogenation, compared to traditional forms (Jiang et al., 2016).
Rhodium in Energy Storage and Production : Studies involving Rh complexes, such as in solar energy storage and hydrogen production, highlight the potential of Rh compounds in renewable energy technologies. The use of rhodium in light-driven reactions for hydrogen production is a promising avenue for sustainable energy solutions (Mann et al., 1977).
properties
IUPAC Name |
[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;hydron;rhodium(3+);trihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3.3H2O.Rh/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);3*1H2;/q;;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJDCHYKBQPXLD-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.O.O.O.[Rh+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O16P3Rh | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117405-93-3 | |
Record name | Tridentate triaquarhodium-adenosine 5'-triphosphate complex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117405933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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